Arpraziquantel

Pediatric Schistosomiasis Anthelmintic Efficacy Phase 3 Clinical Trial

Substituting racemic praziquantel for arpraziquantel is problematic due to chiral purity, age-appropriate formulation, and palatability. Arpraziquantel is exclusively the (R)-eutomer, eliminating the bitter, inactive (S)-enantiomer. Developed as a 150 mg orodispersible tablet for children aged 3 months to 6 years. EMA positive opinion (Dec 2023) and Phase 3 efficacy (CR 87.8% for S. mansoni) provide regulatory and clinical validation. Procure enantiopure arpraziquantel to overcome compliance barriers and support the WHO 2030 NTD roadmap for extending preventive chemotherapy to preschool-aged children.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 57452-98-9
Cat. No. B1680035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArpraziquantel
CAS57452-98-9
Synonyms(R)-Praziquantel;  (R)Praziquantel;  (R) Praziquantel;  R-Praziquantel;  R Praziquantel;  (R)-PZQ;  (R) PZQ;  (R)PZQ;  (-)-Praziquantel;  (-) Praziquantel;  arpraziquantel
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
InChIInChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
InChIKeyFSVJFNAIGNNGKK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arpraziquantel (CAS 57452-98-9) - Procurement-Ready Overview of the Active Enantiomer of Praziquantel for Schistosomiasis Treatment


Arpraziquantel ((R)-praziquantel, CAS 57452-98-9) is the biologically active eutomer of the broad-spectrum anthelmintic praziquantel [1]. As an enantiomerically pure small molecule (C19H24N2O2, MW 312.41 g/mol) [2], it is under investigation as a child-friendly orodispersible tablet (ODT) formulation specifically for the treatment of schistosomiasis in preschool-aged children (3 months to 6 years), a patient population currently underserved by the standard racemic praziquantel formulation [3]. The compound received a positive opinion from the European Medicines Agency (EMA) under Article 58 in December 2023 for use outside the EU [4].

Arpraziquantel Procurement: Why Generic Racemic Praziquantel Cannot Be Substituted for Pediatric Schistosomiasis Applications


Substituting racemic praziquantel for arpraziquantel in pediatric schistosomiasis programs is scientifically and logistically problematic due to three non-interchangeable factors: (1) Chiral purity: Arpraziquantel is exclusively the (R)-enantiomer, which is the therapeutically active eutomer, whereas racemic praziquantel contains an equal proportion of the inactive (S)-enantiomer, which contributes to the bitter taste without therapeutic benefit [1]; (2) Age-appropriate formulation: Arpraziquantel is developed as a 150 mg orodispersible tablet specifically for children aged 3 months to 6 years, while generic praziquantel is primarily available as large 600 mg tablets that require crushing and imprecise dose adjustment, leading to compliance issues and inaccurate dosing in young children [2]; (3) Palatability: The absence of the bitter-tasting (S)-enantiomer in arpraziquantel significantly improves acceptability in pediatric patients, a critical factor for successful mass drug administration programs where bitter taste is a major barrier to treatment adherence [3].

Arpraziquantel Comparative Efficacy and Palatability Data: Quantitative Evidence for Informed Procurement Decisions


Clinical Cure Rate Comparison: Arpraziquantel 50 mg/kg vs. Racemic Praziquantel 40 mg/kg in S. mansoni-Infected Children

In a randomized, partially blinded Phase 3 trial (NCT03845140), the clinical cure rate (CR) for arpraziquantel at 50 mg/kg was 87.8% (95% CI 79.6–93.5) compared to 81.3% (95% CI 67.4–91.1) for racemic praziquantel at 40 mg/kg in children aged 4–6 years infected with S. mansoni, measured by absence of eggs in stool 17–21 days post-treatment [1]. This demonstrates non-inferiority and a numerically higher cure rate for arpraziquantel despite the different dosing.

Pediatric Schistosomiasis Anthelmintic Efficacy Phase 3 Clinical Trial

Pediatric Palatability Assessment: Arpraziquantel ODT vs. Racemic Praziquantel ODT and Current PZQ Tablet

In a randomized, single-blind, crossover palatability study in African children aged 6–11 years, arpraziquantel (L-PZQ) ODT demonstrated significantly superior palatability compared to both racemic PZQ ODT and the current crushed PZQ tablet (p<0.0001). On a 5-point hedonic scale, the mean palatability score for arpraziquantel ODT was 3.8 ± 1.2, compared to 2.1 ± 1.3 for racemic PZQ ODT and 1.9 ± 1.1 for the crushed PZQ tablet [1].

Palatability Pediatric Formulation Mass Drug Administration

Pharmacokinetic Differentiation: Exposure Levels of (R)-Praziquantel vs. (S)-Praziquantel in Human Plasma

Following oral administration of racemic praziquantel, the (R)-enantiomer (arpraziquantel) exhibits significantly lower systemic exposure compared to the (S)-enantiomer. In a human pharmacokinetic study, the dose-normalized geometric mean AUC∞ for (R)-praziquantel was 186.9 ng·h/mL (CV 84.8%), while for (S)-praziquantel it was 1035.2 ng·h/mL (CV 120.0%)—a difference of approximately 5.5-fold [1]. This suggests extensive first-pass metabolism of the active (R)-enantiomer in the liver, potentially contributing to its safety profile.

Pharmacokinetics Enantiomer Drug Metabolism

In Vivo Efficacy Comparison: (R)-Praziquantel vs. Racemic PZQ in S. japonicum-Infected Rabbits

In a rabbit model of S. japonicum infection, (R)-praziquantel (levo-praziquantel) demonstrated superior therapeutic efficacy compared to racemic praziquantel. Histopathological examination revealed that liver egg granulomas in the levo-praziquantel group were fewer in number and smaller in size, and were predominantly composed of pseudotubercles rather than eosinophilic abscesses [1]. The (S)-enantiomer was found to be almost ineffective, confirming that (R)-praziquantel is the sole active enantiomer.

Animal Model Schistosoma japonicum Histopathology

Relative Bioavailability of Arpraziquantel ODT Formulation in Healthy Adults

A Phase 1 relative bioavailability study in healthy adult volunteers compared arpraziquantel (L-PZQ) ODT 150 mg (administered as two 150 mg tablets) to a reference racemic PZQ 600 mg tablet. The geometric mean ratio (GMR) for AUC0-∞ of (R)-praziquantel from L-PZQ ODT relative to racemic PZQ was 1.03 (90% CI 0.96–1.11), demonstrating bioequivalence for the active enantiomer despite the lower total dose (300 mg L-PZQ vs. 600 mg racemic PZQ) [1].

Bioavailability Orodispersible Tablet Formulation Development

Adverse Event Profile Comparison: Arpraziquantel vs. Racemic Praziquantel in Phase 3 Pediatric Trial

In the Phase 3 trial (NCT03845140), the incidence of drug-related treatment-emergent adverse events (TEAEs) was similar between arpraziquantel and racemic praziquantel. The most common TEAEs reported were abdominal pain (14% overall), diarrhoea (9%), vomiting (6%), and somnolence (7%). No deaths or serious adverse events related to study drug were reported, and no new safety concerns were identified [1]. The EMA concluded that the safety profile is comparable to that of racemic praziquantel, with side effects being mild to moderate and transient [2].

Safety Tolerability Pediatric Clinical Trial

Arpraziquantel Application Scenarios: From Public Health Procurement to Chiral Separation Research


Pediatric Mass Drug Administration (MDA) Programs for Schistosomiasis Control

Procurement of arpraziquantel 150 mg orodispersible tablets for national schistosomiasis control programs targeting preschool-aged children (3 months to 6 years). The improved palatability (mean score 3.8 vs. 1.9 on a 5-point scale for crushed standard PZQ) [1] and age-appropriate ODT formulation address key barriers to treatment adherence and accurate dosing in this vulnerable population, supporting WHO's 2030 NTD roadmap goals for extending preventive chemotherapy to children under 6 years. The EMA positive opinion (December 2023) [2] and Phase 3 efficacy data (CR 87.8% for S. mansoni) [3] provide regulatory and clinical validation for large-scale procurement.

Chiral Reference Standard for Analytical Method Development and Quality Control

Use of arpraziquantel as an enantiopure reference standard for the development and validation of chiral separation methods (e.g., enantioselective LC-MS/MS assays) [4] required for the quality control of praziquantel active pharmaceutical ingredients (APIs) and finished pharmaceutical products. Given that (R)-praziquantel is the active eutomer while (S)-praziquantel is inactive and contributes to bitterness, regulatory guidelines increasingly mandate enantiomeric purity testing. Arpraziquantel serves as a critical chiral standard to ensure batch-to-batch consistency and compliance with pharmacopoeial standards.

Comparative Pharmacokinetic and Pharmacodynamic Studies in Neglected Tropical Diseases

Procurement of arpraziquantel for research investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationships of praziquantel enantiomers in special populations (e.g., malnourished children, patients with hepatic impairment). The distinct PK profile of (R)-praziquantel, characterized by 5.5-fold lower systemic exposure compared to (S)-praziquantel [5], warrants further investigation to optimize dosing regimens and understand inter-individual variability in drug response. Arpraziquantel enables precise studies of the active enantiomer without confounding by the inactive (S)-enantiomer.

Formulation Development for Pediatric and Geriatric Anthelmintic Therapies

Use of arpraziquantel as an active pharmaceutical ingredient (API) in the development of novel, child-friendly formulations (e.g., mini-tablets, granules, dispersible films) for the treatment of schistosomiasis and other helminth infections. The ODT formulation of arpraziquantel, with its demonstrated bioequivalence to racemic PZQ 600 mg tablets (GMR 1.03 for AUC0-∞) [6], serves as a benchmark for developing alternative pediatric-friendly dosage forms that address the specific needs of young children in resource-limited settings, including ease of administration, accurate dosing, and improved acceptability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arpraziquantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.